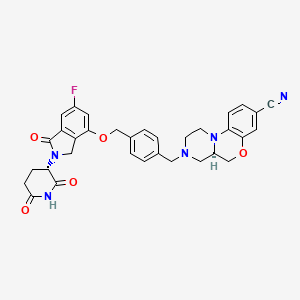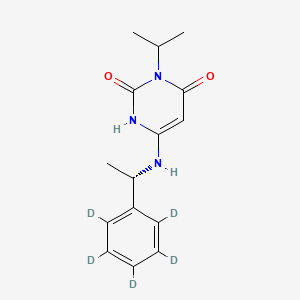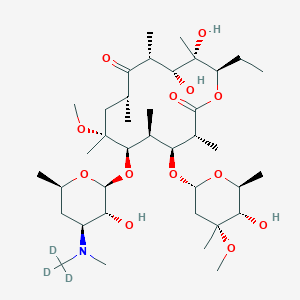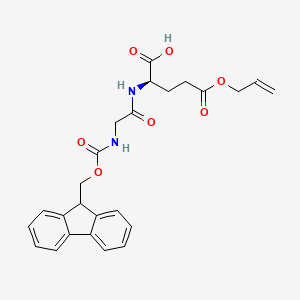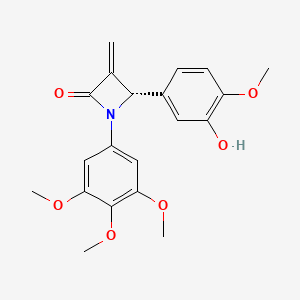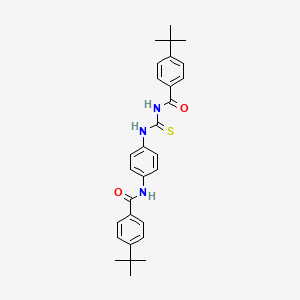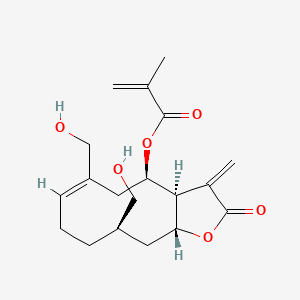
SARS-CoV-2-IN-74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-74 is a chemical compound that has garnered significant attention due to its potential inhibitory effects on the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules being investigated for their ability to interfere with the replication and spread of the virus responsible for the COVID-19 pandemic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-74 typically involves a multi-step organic synthesis process. The initial steps often include the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to yield the final product. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely be optimized to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can be more efficient than traditional batch processes. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-74 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halides, alcohols, and amines. These reactions often require catalysts such as palladium or copper and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-74 has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is investigated for its potential to inhibit viral replication and its interactions with viral proteins.
Medicine: It is explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: It is used in the development of diagnostic tools and antiviral coatings for surfaces.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-74 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. This compound is believed to inhibit the activity of the viral main protease, an enzyme essential for the replication of the virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of functional viral proteins and ultimately halting viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Lopinavir: A protease inhibitor used in combination with ritonavir for the treatment of HIV.
Nelfinavir: Another protease inhibitor with potential activity against SARS-CoV-2.
Uniqueness
SARS-CoV-2-IN-74 is unique in its specific targeting of the SARS-CoV-2 main protease, which distinguishes it from other antiviral agents that may target different viral enzymes or host cell pathways. Its high specificity and potency make it a promising candidate for further development as a therapeutic agent against COVID-19.
Eigenschaften
Molekularformel |
C26H33N3O3 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
(2S)-N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,3)19-11-13-21(14-12-19)29(25(31)22-17-32-22)23(18-8-7-15-27-16-18)24(30)28-20-9-5-4-6-10-20/h7-8,11-16,20,22-23H,4-6,9-10,17H2,1-3H3,(H,28,30)/t22-,23+/m0/s1 |
InChI-Schlüssel |
AXZIDZSPVFPYSX-XZOQPEGZSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)[C@@H]4CO4 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)
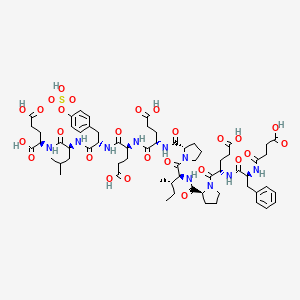
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
